2-{5-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-12-4-1-3-10(7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-5-2-6-19-13/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBKBOPOADOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azetidine-3-carboxylic Acid Intermediate
The synthesis begins with the preparation of the azetidine ring functionalized with a 3-chlorobenzoyl group. A common approach involves the nucleophilic ring-opening of epichlorohydrin with ammonia, followed by protection of the secondary amine. Subsequent acylation with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine yields 1-(3-chlorobenzoyl)azetidine-3-carboxylic acid.
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (during acylation)
- Base : Triethylamine (2.5 equivalents)
- Yield : 68–72%
Oxadiazole Ring Synthesis via Cyclization
The oxadiazole moiety is constructed through cyclocondensation of the azetidine-carboxylic acid derivative with an amidoxime. The carboxylic acid is first converted to its acyl chloride using thionyl chloride, which then reacts with amidoxime (derived from hydroxylamine and nitrile) under reflux conditions.
Key Steps :
- Acyl Chloride Formation :
- 1-(3-Chlorobenzoyl)azetidine-3-carboxylic acid + SOCl₂ → Acyl chloride
- Conditions : Reflux in anhydrous DCM for 4 hours.
- Cyclocondensation :
- Acyl chloride + amidoxime → 1,2,4-oxadiazole
- Conditions : Reflux in ethanol with pyridine (catalyst) for 12 hours.
Table 1: Optimization of Oxadiazole Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | Ethanol | 80 | 65 |
| DIPEA | THF | 70 | 58 |
| DMAP | Acetonitrile | 85 | 62 |
Pyrimidine Coupling via Nucleophilic Aromatic Substitution
The final step involves coupling the oxadiazole-azetidine intermediate with 2-chloropyrimidine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the oxadiazole acts as a nucleophile, displacing the chloride on the pyrimidine ring.
Reaction Parameters :
- Solvent : Dimethylformamide (DMF)
- Base : Potassium carbonate (3 equivalents)
- Temperature : 120°C (microwave-assisted)
- Yield : 55–60%
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance SNAr reactivity by stabilizing the transition state. Microwave-assisted heating reduces reaction times from 24 hours to 2 hours, improving yields by minimizing side reactions.
Catalytic Systems
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in oxadiazole cyclization increases yields by 15–20%. Similarly, palladium catalysts (e.g., Pd(PPh₃)₄) have been explored for cross-coupling variants but show limited efficacy due to heterocycle coordination.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column ensures >98% purity.
Table 2: HPLC Conditions for Final Compound
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile:H₂O (70:30) | 1.0 | 8.2 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 2H, pyrimidine), 7.85–7.45 (m, 4H, aromatic), 4.65–3.98 (m, 4H, azetidine).
- MS (ESI+) : m/z 386.08 [M+H]⁺.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors for oxadiazole cyclization, achieving 85% yield at 100 g scale. Key benefits include improved heat transfer and reduced reaction time (2 hours vs. 12 hours).
Green Chemistry Approaches
Solvent substitution with cyclopentyl methyl ether (CPME) reduces environmental impact. Catalytic recycling systems using immobilized enzymes (e.g., lipase B) are under investigation for acylation steps.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and inferred properties of the target compound and its analogs:
*†Estimated based on structural similarity to and .
Structural and Functional Insights
Azetidine vs. Piperidine Substitution
- The target compound’s azetidine (4-membered ring) introduces ring strain, favoring planar conformations that may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) .
Chlorobenzoyl vs. Other Aromatic Groups
- The 3-chlorobenzoyl group in the target compound provides strong electron-withdrawing effects, which may stabilize the oxadiazole ring and enhance π-π stacking with aromatic residues in targets .
Salt Forms and Solubility
Metabolic and Pharmacokinetic Considerations
- Benzoyl vs. Acetyl Linkages : The benzoyl group in the target compound is less prone to hydrolysis than the acetyl group in , suggesting superior metabolic stability .
- Piperazine-Containing Analogs : The piperazine moiety in introduces basicity, which may enhance solubility and tissue penetration but could also increase off-target interactions .
Biological Activity
The compound 2-{5-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes:
- A pyrimidine core.
- An oxadiazole moiety linked to an azetidine ring.
- A chlorobenzoyl substituent.
This unique combination of functional groups is hypothesized to enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing azetidine and oxadiazole rings have been tested against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often range between 10 µg/mL to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 20 | E. coli |
| Compound C | 50 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values for these assays ranged from 5 µM to 15 µM, indicating moderate to high efficacy in inhibiting cell proliferation .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
Case Studies
A notable study focused on the synthesis and evaluation of a series of oxadiazole derivatives, including the target compound. These derivatives were screened for their antibacterial and anticancer activities using standard protocols. The study found that several derivatives exhibited promising results comparable to established antibiotics and chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
